2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine
Overview
Description
Synthesis Analysis
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine typically involves the condensation reaction between 4,4-Difluoropiperidine and 3-chloropyridin-2-amine in the presence of a suitable catalyst. The product can be further purified by recrystallization from suitable solvents.Molecular Structure Analysis
The molecular formula of this compound is C10H13F2N3 . The InChI code isInChI=1S/C10H13F2N3/c11-10(12)3-6-15(7-4-10)9-8(13)2-1-5-14-9/h1-2,5H,3-4,6-7,13H2
. The molecular weight is 213.23 g/mol .
Scientific Research Applications
Histamine H4 Receptor Ligands : A study by Altenbach et al. (2008) explored the synthesis of a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This research is significant as it revealed the anti-inflammatory and antinociceptive activities of certain compounds in this class, highlighting their potential in pain management (Altenbach et al., 2008).
Cyclin-Dependent Kinase Inhibitors : Wang et al. (2004) conducted research on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as inhibitors of cyclin-dependent kinase-2 (CDK2), a key regulator in cell cycle control. The study provided insights into the molecular design and biological activity of these compounds (Wang et al., 2004).
Antimicrobial Activities : Chundawat et al. (2014) synthesized fluorine-containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines and evaluated their in vitro antibacterial and antifungal activities. Some synthesized compounds exhibited significant antimicrobial properties (Chundawat et al., 2014).
Cholinesterase and Aβ-Aggregation Inhibitors : Mohamed et al. (2011) focused on the synthesis of 2,4-disubstituted pyrimidines as dual inhibitors of cholinesterase and amyloid-β (Aβ)-aggregation, relevant in Alzheimer's disease research (Mohamed et al., 2011).
Positive Allosteric Modulators of the mGlu4 Receptor : East et al. (2010) identified 4-((E)-styryl)-pyrimidin-2-ylamine as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4, with potential implications in treating motor dysfunction (East et al., 2010).
P2X7 Antagonists : Rech et al. (2016) described the synthesis and preclinical characterization of a series of P2X7 antagonists, with one lead compound demonstrating potential in reducing IL-1β release in a mouse model, a key factor in inflammatory processes (Rech et al., 2016).
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N4/c10-9(11)2-5-15(6-3-9)8-13-4-1-7(12)14-8/h1,4H,2-3,5-6H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCGZBONOSAHLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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